molecular formula C18H28O B12108404 1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one

1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one

Cat. No.: B12108404
M. Wt: 260.4 g/mol
InChI Key: NFPOCLBTJGPNIS-UHFFFAOYSA-N
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Description

1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one is a complex organic compound with a unique structure It is characterized by its multiple methyl groups and a phenanthrene backbone that is partially hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and methylation steps. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can further hydrogenate the compound, potentially altering its physical and chemical properties.

    Substitution: This reaction can replace one or more hydrogen atoms with other functional groups, modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may have biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,4a,7,8,8a-Octahydro-1,6-dimethyl-4-(1-methylethyl)-naphthalene
  • 1-Phenanthrenecarboxaldehyde, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-

Uniqueness

1,1,4a,8a-Tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one is unique due to its specific arrangement of methyl groups and the partially hydrogenated phenanthrene backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

1,1,4a,8a-tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one

InChI

InChI=1S/C18H28O/c1-16(2)13-8-11-17(3)10-6-5-7-14(17)18(13,4)12-9-15(16)19/h7,13H,5-6,8-12H2,1-4H3

InChI Key

NFPOCLBTJGPNIS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(CCCC=C3C2(CCC1=O)C)C)C

Origin of Product

United States

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